molecular formula C48H84Si B8756782 Dioctadecyldiphenylsilane

Dioctadecyldiphenylsilane

Cat. No.: B8756782
M. Wt: 689.3 g/mol
InChI Key: OQXQPNVPQRXIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dioctadecyldiphenylsilane is an organosilicon compound characterized by a central silicon atom bonded to two phenyl groups and two octadecyl (C₁₈H₃₇) chains. This structure confers unique physicochemical properties, such as high hydrophobicity, thermal stability, and low reactivity, making it suitable for applications in lubricants, surfactants, and polymer additives . Its bulky alkyl substituents reduce intermolecular interactions, enhancing its utility in non-polar environments.

Properties

Molecular Formula

C48H84Si

Molecular Weight

689.3 g/mol

IUPAC Name

dioctadecyl(diphenyl)silane

InChI

InChI=1S/C48H84Si/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-45-49(47-41-35-33-36-42-47,48-43-37-34-38-44-48)46-40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-38,41-44H,3-32,39-40,45-46H2,1-2H3

InChI Key

OQXQPNVPQRXIDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCCCC)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Reactivity and Stability

  • This compound : The absence of electronegative groups (e.g., Cl) and presence of long alkyl chains result in low chemical reactivity. This stability is advantageous in high-temperature or oxidative environments .
  • Chlorinated Silanes (e.g., Diphenyldichlorosilane, Dichlorodimethylsilane): Si-Cl bonds are highly reactive toward hydrolysis, forming siloxanes or silanols. These compounds are critical precursors in silicone synthesis but require careful handling due to corrosivity .

Hazard and Handling Considerations

  • Chlorinated Silanes : Pose significant hazards, including respiratory irritation (Dichlorodimethylsilane) and corrosive burns (Diphenyldichlorosilane). These compounds require stringent safety protocols .

Research Findings and Industrial Relevance

Recent studies highlight the growing use of long-chain alkyl silanes like this compound in nanotechnology and advanced materials. For instance, their self-assembling properties are exploited in hydrophobic coatings for electronic components . In contrast, chlorinated silanes remain indispensable in traditional silicone manufacturing, with over 1.5 million metric tons of Dichlorodimethylsilane processed annually .

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